This compound is classified under organic compounds and is identified by the IUPAC name 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide. It is cataloged in databases such as PubChem and has the InChI code InChI=1S/C23H19N3O2/c1-15-10-11-20(16(2)14-15)28-23-18(8-5-13-25-23)22(27)26-19-9-3-6-17-7-4-12-24-21(17)19/h3-14H,1-2H3,(H,26,27) .
The synthesis of 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide typically involves multi-step synthetic routes:
The molecular structure of 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide can be analyzed using various spectroscopic techniques:
The compound features:
The compound can participate in various chemical reactions:
The mechanism of action for 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide may involve:
The melting point, boiling point, and other thermodynamic properties are crucial for understanding its behavior in different environments .
The applications of 2-(2,4-dimethylphenoxy)-N-(quinolin-8-yl)pyridine-3-carboxamide span several scientific domains:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1